N-(4-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
“N-(4-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The compound also has a 4-fluorobenzoyl group and a phenyl group attached to the nitrogen atom of the piperidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-fluorobenzoyl chloride with phenylpiperidine. This would form the desired compound through a nucleophilic acyl substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a phenyl group, and a 4-fluorobenzoyl group. The fluorine atom in the 4-fluorobenzoyl group would likely have an effect on the electronic properties of the compound, potentially affecting its reactivity .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various types of organic reactions. The presence of the carbonyl group in the 4-fluorobenzoyl moiety could make it susceptible to reactions such as nucleophilic acyl substitution or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the piperidine ring, the 4-fluorobenzoyl group, and the phenyl group .Properties
IUPAC Name |
N-(4-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-11-9-15(10-12-16)18(23)22(17-7-3-1-4-8-17)19(24)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKLZFBPIATABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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